4,5-Dichloro-1,2,3-dithiazol-1-ium chloride
Overview
Description
Synthesis Analysis
- Improved Synthesis Methods : A study by Kalogirou & Koutentis (2009) describes an improved synthesis method for 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel salt). They discuss the reaction of this compound with dimethylsulfonium dicyanomethylide to yield 5-(4-chloro-1,2,3-dithiazolylidene)malononitrile and other compounds, proposing rational mechanisms for the formation of key compounds (Kalogirou & Koutentis, 2009).
Molecular Structure Analysis
- Molecular Orbital Calculations : Barclay et al. (1999) performed ab initio molecular orbital calculations on similar compounds, providing insights into the electronic structure and stability of 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride derivatives (Barclay et al., 1999).
Chemical Reactions and Properties
- Reactivity with Different Compounds : The compound's reactivity with various chemicals, such as dimethylsulfonium dicyanomethylide, is discussed in several studies, highlighting the formation of new compounds and providing mechanisms for these reactions (Koutentis et al., 2011).
Physical Properties Analysis
- Crystal Structure and Solid-State Packing : Constantinides et al. (2021) analyzed the crystal structure and solid-state packing of related 4-chloro-5H-1,2,3-dithiazole compounds, which can offer insights into the physical properties of 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride (Constantinides et al., 2021).
Chemical Properties Analysis
- Redox Chemistry and Electronic Structures : Barclay et al. (1997) provide information on the redox chemistry and electronic structures of benzo-bridged bis(1,2,3-dithiazoles) and their analogues, which are relevant to understanding the chemical properties of 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride (Barclay et al., 1997).
Scientific Research Applications
1. Reaction with 2-(Phenylsulfonyl)acetonitrile
- Summary of Application: The compound reacts with 2-(phenylsulfonyl)acetonitrile in the presence of pyridine to produce S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate and (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile .
- Methods of Application: The reaction was carried out with 1 equivalent of 2-(phenylsulfonyl)acetonitrile and 2 equivalents of pyridine .
- Results: The reaction yielded S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate and (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile in 19% and 23% yield, respectively .
2. Reaction with Sulfimides
- Summary of Application: The compound reacts with N-aryl-S,S-dimethylsulfimides to produce N-aryl-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamines .
- Methods of Application: The reaction was carried out with Appel salt 1 and N-aryl-S,S-dimethylsulfimides .
- Results: The reaction yielded N-aryl-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamines in 84%, 94% and 87% yields, respectively .
Safety And Hazards
This compound may develop acidic and sulfur-containing vapors and should be used only in a well-ventilated fume hood . It is stable at ambient temperature but decomposes on prolonged exposure to air, becoming a black sticky mess within a few days . The safety information includes GHS07 Signal Word Warning and Hazard Statements H302-H315-H319-H335 .
Future Directions
The reactivity of “4,5-Dichloro-1,2,3-dithiazol-1-ium chloride” with primary arylamines suggests potential for further exploration in the synthesis of N-aryl-4-chloro-5H-1,2,3-dithiazolimines . Additionally, the ANRORC-style mechanism leading to a ring transformation presents interesting possibilities for future research .
properties
IUPAC Name |
4,5-dichlorodithiazol-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2NS2.ClH/c3-1-2(4)6-7-5-1;/h;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZMCFUMSHISLW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NS[S+]=C1Cl)Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455049 | |
Record name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | |
CAS RN |
75318-43-3 | |
Record name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075318433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dichloro-1,2,3-dithiazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,5-DICHLORO-1,2,3-DITHIAZOL-1-IUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/156NP9484D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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